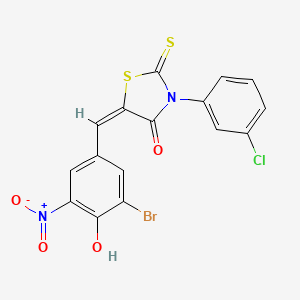![molecular formula C22H19N3O B5199411 4-{[(9-ethyl-9H-carbazol-3-yl)methylene]amino}benzamide](/img/structure/B5199411.png)
4-{[(9-ethyl-9H-carbazol-3-yl)methylene]amino}benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{[(9-ethyl-9H-carbazol-3-yl)methylene]amino}benzamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
作用機序
The mechanism of action of 4-{[(9-ethyl-9H-carbazol-3-yl)methylene]amino}benzamide in cancer therapy involves the activation of caspase enzymes, which are responsible for inducing apoptosis in cancer cells. In photodynamic therapy, this compound absorbs light energy and transfers it to molecular oxygen, which generates reactive oxygen species that can cause damage to cancer cells. In organic electronics, it acts as a hole-transporting material that facilitates the movement of positive charges in the device.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-{[(9-ethyl-9H-carbazol-3-yl)methylene]amino}benzamide depend on the specific application. In cancer therapy, it has been found to induce apoptosis in cancer cells without affecting normal cells. In photodynamic therapy, it can cause damage to cancer cells by generating reactive oxygen species upon exposure to light. In organic electronics, it can improve the efficiency and stability of the device by facilitating charge transport.
実験室実験の利点と制限
One of the advantages of using 4-{[(9-ethyl-9H-carbazol-3-yl)methylene]amino}benzamide in lab experiments is its high purity and stability, which allows for accurate and reproducible results. However, one of the limitations is its relatively low solubility in water, which can make it difficult to work with in aqueous environments.
将来の方向性
There are several future directions for the research and development of 4-{[(9-ethyl-9H-carbazol-3-yl)methylene]amino}benzamide. One direction is to explore its potential applications in other scientific research fields such as organic synthesis, materials science, and nanotechnology. Another direction is to optimize its synthesis method to improve its yield and purity. Additionally, further studies are needed to investigate its toxicity and pharmacokinetics in vivo to determine its potential as a therapeutic agent.
合成法
The synthesis of 4-{[(9-ethyl-9H-carbazol-3-yl)methylene]amino}benzamide involves the reaction of 9-ethylcarbazole-3-carbaldehyde with 4-aminobenzoic acid in the presence of a suitable catalyst. The resulting compound has been characterized by various analytical techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry.
科学的研究の応用
4-{[(9-ethyl-9H-carbazol-3-yl)methylene]amino}benzamide has shown potential applications in various scientific research fields such as cancer therapy, photodynamic therapy, and organic electronics. In cancer therapy, this compound has been found to inhibit the growth of cancer cells by inducing apoptosis. In photodynamic therapy, it has been used as a photosensitizer to generate reactive oxygen species upon exposure to light, which can kill cancer cells. In organic electronics, it has been used as a hole-transporting material in organic light-emitting diodes.
特性
IUPAC Name |
4-[(9-ethylcarbazol-3-yl)methylideneamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O/c1-2-25-20-6-4-3-5-18(20)19-13-15(7-12-21(19)25)14-24-17-10-8-16(9-11-17)22(23)26/h3-14H,2H2,1H3,(H2,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWEDGTRZGYMBTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)C=NC3=CC=C(C=C3)C(=O)N)C4=CC=CC=C41 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[{2-[2-(4-chloro-3,5-dimethylphenoxy)ethoxy]ethyl}(methyl)amino]ethanol](/img/structure/B5199332.png)
![3-(4-chlorophenyl)-7-(2-thienyl)-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5199340.png)



![3-(2-furylmethyl)-2-{4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]phenyl}-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B5199360.png)

![ethyl N-[4-(ethylthio)benzoyl]glycinate](/img/structure/B5199377.png)
![4-{2-[(4-butylphenyl)amino]-2-oxoethoxy}-N-cyclohexylbenzamide](/img/structure/B5199393.png)
![5-[4-(allyloxy)-3-bromo-5-ethoxybenzylidene]-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B5199403.png)
![N-[4-(aminosulfonyl)phenyl]-2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]thio}acetamide](/img/structure/B5199412.png)
![2-(2,4-dioxo-1-phenyl-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)-N-(4-isopropylphenyl)acetamide](/img/structure/B5199426.png)
![6-(4-bromophenyl)benzo[a]phenazin-5-yl acetate](/img/structure/B5199439.png)